molecular formula C23H25NO3 B4648117 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide

6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide

Cat. No. B4648117
M. Wt: 363.4 g/mol
InChI Key: YUEMVVUFMURWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide, also known as DMPN, is a synthetic compound that has been developed for its potential as a research tool in the field of neuroscience. DMPN is a naphthamide derivative that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular functions, including neurotransmitter release, calcium signaling, and cell survival.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cell survival. By binding to the sigma-1 receptor, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide may alter the activity of these cellular processes and lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide are still being studied, but early research suggests that it may have a variety of effects on cellular function. For example, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor. Additionally, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one limitation of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is that its effects on cellular function are not fully understood, which makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several potential future directions for research involving 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the role of the sigma-1 receptor in cellular function. Additionally, researchers are interested in exploring the potential of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a neuroprotective agent in animal models of neurological disorders.

Scientific Research Applications

6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. By studying the effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in these disorders.

properties

IUPAC Name

6,7-dimethoxy-4-(4-methylphenyl)-N-propylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-5-10-24-23(25)18-11-17-13-21(26-3)22(27-4)14-20(17)19(12-18)16-8-6-15(2)7-9-16/h6-9,11-14H,5,10H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEMVVUFMURWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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